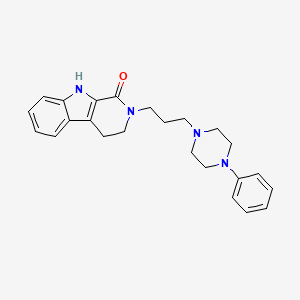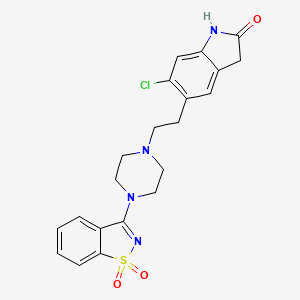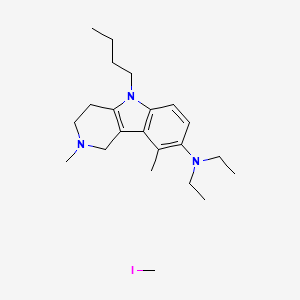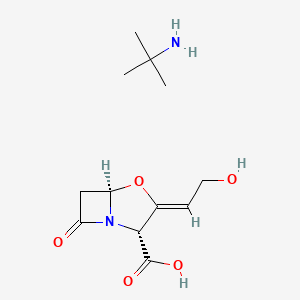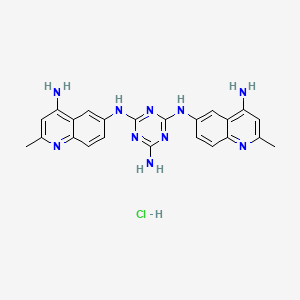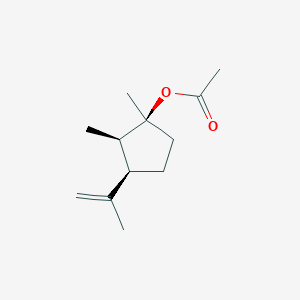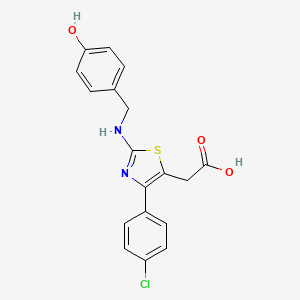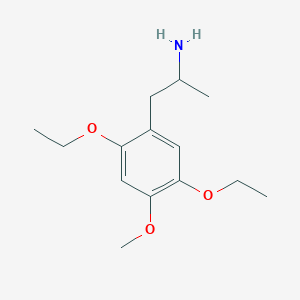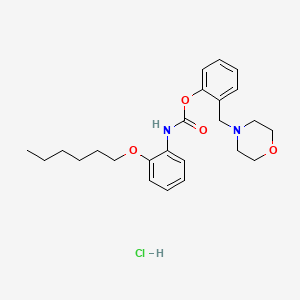
Adamantanylcarboxamido hydroxylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantanylcarboxamido hydroxylbenzamide is a synthetic compound that belongs to the class of amides. It is characterized by the presence of an adamantane group, a carboxamide group, and a hydroxylbenzamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adamantanylcarboxamido hydroxylbenzamide typically involves the reaction of adamantane carboxylic acid with hydroxylbenzamide in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield .
Análisis De Reacciones Químicas
Types of Reactions
Adamantanylcarboxamido hydroxylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Adamantanylcarboxamido hydroxylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-protecting and anti-sebum properties
Mecanismo De Acción
The mechanism of action of adamantanylcarboxamido hydroxylbenzamide involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the adamantane group provides structural stability. The compound may exert its effects by inhibiting specific enzymes or interacting with cellular receptors. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Stearamides: Amides of stearic acid.
Cocamides: Amides of coconut fatty acids.
Benzamides: A significant class of amide compounds with various biological activities.
Uniqueness
Adamantanylcarboxamido hydroxylbenzamide is unique due to its combination of an adamantane group and a hydroxylbenzamide group, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
847249-61-0 |
|---|---|
Fórmula molecular |
C18H22N2O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-[4-(hydroxycarbamoyl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C18H22N2O3/c21-16(20-23)14-1-3-15(4-2-14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13,23H,5-10H2,(H,19,22)(H,20,21) |
Clave InChI |
SWYSRRSBMXWRPJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


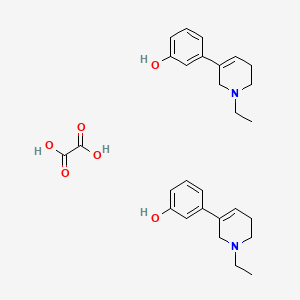
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
